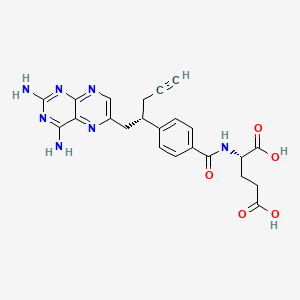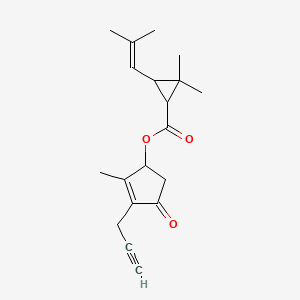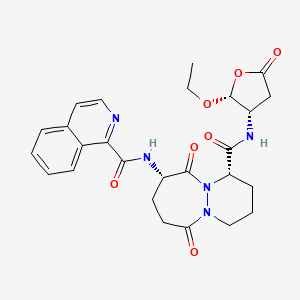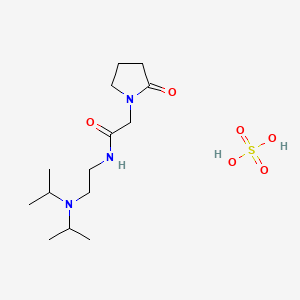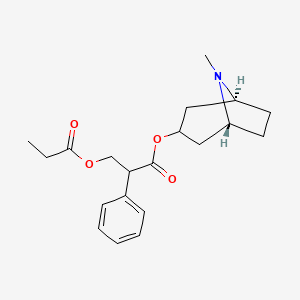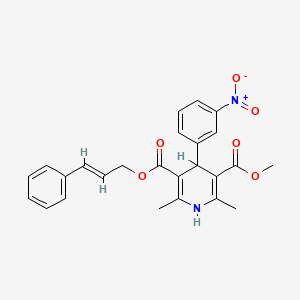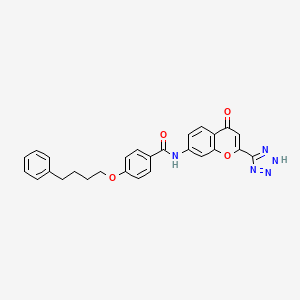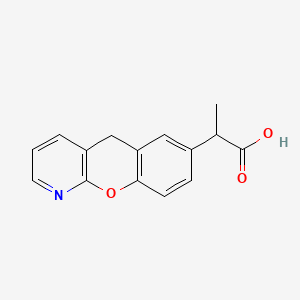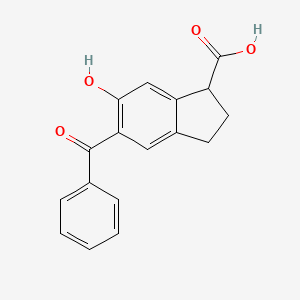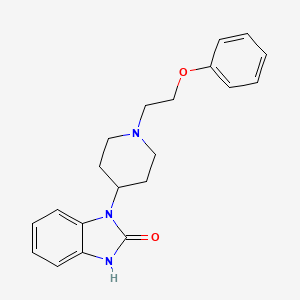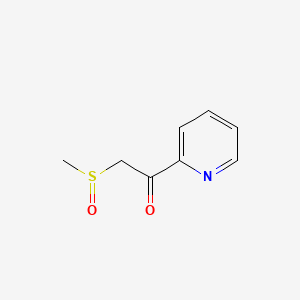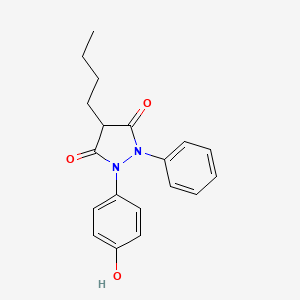
Oxyphenbutazone
Overview
Description
Oxyphenbutazone is a nonsteroidal anti-inflammatory drug that was once widely used for its anti-inflammatory, analgesic, and antipyretic properties . It is a metabolite of phenylbutazone and was primarily used to treat pain, swelling, and stiffness associated with arthritis and gout . due to its severe side effects, including bone marrow suppression and the risk of Stevens-Johnson syndrome, it was withdrawn from the market in the mid-1980s .
Mechanism of Action
Target of Action
Oxyphenbutazone, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the Group IIE secretory phospholipase A2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and subsequent prostaglandins .
Mode of Action
This compound interacts with its target, the Group IIE secretory phospholipase A2, to inhibit the production of prostaglandins . This interaction results in a decrease in inflammation and pain, which is the primary therapeutic effect of this compound .
Biochemical Pathways
This compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the Group IIE secretory phospholipase A2, this compound reduces the production of arachidonic acid and, consequently, the synthesis of prostaglandins . This leads to downstream effects such as reduced inflammation and pain .
Pharmacokinetics
It is known that the bioavailability of this compound can be influenced by factors such as the dosage form and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the inflammatory response at the cellular level . This results in symptomatic relief from conditions such as musculoskeletal pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of this compound, potentially impacting its absorption and distribution . Additionally, factors such as the presence of other medications can influence the metabolism and excretion of this compound, thereby affecting its overall efficacy and potential for drug interactions .
Biochemical Analysis
Biochemical Properties
Oxyphenbutazone is known to interact with Group IIE secretory phospholipase A2 . This interaction is crucial in its role as an NSAID, as it helps to reduce inflammation and pain .
Cellular Effects
This compound has been found to promote cytotoxicity in Hep3B cells via suppression of PGE2 and deactivation of the Wnt/β-catenin signaling pathway . This indicates that this compound can influence cell function, impact cell signaling pathways, and potentially alter gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Group IIE secretory phospholipase A2 . This interaction is thought to be key in its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have rapid clearance. For instance, in miniature donkeys, serum concentrations of this compound decreased rapidly after intravenous administration, reaching undetectable concentrations within 4 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on miniature donkeys, it was suggested that these animals may require more frequent administration of this compound to achieve therapeutic efficacy compared to horses .
Metabolic Pathways
This compound is a metabolite of phenylbutazone , indicating that it is involved in the metabolic pathways of this parent compound
Transport and Distribution
Given its role as an NSAID, it is likely that it is distributed throughout the body to exert its anti-inflammatory effects .
Subcellular Localization
As an NSAID, it is likely that it exerts its effects in various parts of the cell, including the cytoplasm and potentially the nucleus, where it may influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyphenbutazone can be synthesized through the hydroxylation of phenylbutazone at the para position of one of the phenyl rings . The reaction typically involves the use of strong oxidizing agents under controlled conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar hydroxylation reactions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, including temperature, pressure, and the concentration of reagents, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Oxyphenbutazone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, phenylbutazone.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for hydroxylation.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce this compound to phenylbutazone.
Substitution Reagents: Various nucleophiles can be used in substitution reactions to modify the hydroxyl group.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: The parent compound of oxyphenbutazone, also a nonsteroidal anti-inflammatory drug with similar properties.
Sulindac: Another nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase and has similar anti-inflammatory and analgesic effects.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with a similar mechanism of action but a different chemical structure.
Uniqueness
This compound is unique in its specific hydroxylation at the para position, which distinguishes it from its parent compound, phenylbutazone . This structural modification contributes to its distinct pharmacological properties and metabolic profile .
Properties
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/ | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
129-20-4, 7081-38-1 | |
| Record name | Oxazolidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenbutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENBUTAZONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oxyphenbutazone, and what is its mechanism of action?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. While its exact mechanism of action remains partially unclear, research suggests that this compound primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX). [, , ] COX is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thus alleviating inflammation and pain. [, , , ]
Q2: Does this compound interact with other pathways besides COX inhibition?
A: Research suggests that this compound may interact with other pathways beyond COX inhibition. For example, it has shown an inhibitory effect on the antiviral activity of human alpha and beta interferons. This effect appears to be distinct from its action on prostaglandin biosynthesis, suggesting an interaction with the interferon antiviral cascade. []
Q3: Does this compound have any effect on platelet function?
A: Yes, studies in goats demonstrate that both phenylbutazone and its metabolite, this compound, significantly inhibit thromboxane B2 generation in platelets. [] Thromboxane B2 is a potent platelet aggregator and vasoconstrictor, contributing to inflammation and pain. This inhibitory effect might contribute to the drug's anti-inflammatory properties.
Q4: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver. [, ] Studies in various species, including humans and rats, reveal that phenylbutazone is metabolized to this compound, which is then further metabolized via oxidation and conjugation reactions. [, ] These metabolic pathways result in various metabolites, including gamma-hydroxyphenylbutazone, p-gamma-dihydroxyphenylbutazone, and glucuronide conjugates of this compound and other metabolites. [, ]
Q5: Are there species differences in the pharmacokinetics of this compound?
A: Yes, significant differences exist in the pharmacokinetics of this compound and its parent drug, phenylbutazone, across species. For instance, donkeys exhibit a fivefold higher total body clearance of phenylbutazone compared to horses. [] This difference suggests that hepatic metabolism of phenylbutazone is more rapid in donkeys. [] Similarly, the elimination half-life of phenylbutazone in camels falls between the values reported for horses and cattle. []
Q6: Does this compound interact with other drugs?
A: Yes, this compound can interact with various drugs, potentially altering their pharmacokinetic profiles. For example, co-administration of this compound with certain sulfonamides, like sulfamethizole, can prolong their plasma levels in dogs. [] This interaction is attributed to competitive inhibition at the renal secretory level. [] Additionally, this compound can increase the plasma half-life of phenylbutazone in horses, likely by inhibiting its metabolism. []
Q7: Does this compound interfere with drug detection in analytical testing?
A: Studies using high-performance thin-layer chromatography (HPTLC) have investigated the potential of this compound to interfere with the detection of basic drugs. Results show that this compound, at concentrations found in biological samples after therapeutic administration, does not significantly interfere with the detection of most basic drugs. []
Q8: What are the potential toxicities associated with this compound use?
A: While generally considered safe when used appropriately, this compound has been associated with various adverse effects. These include but are not limited to gastrointestinal disturbances, blood disorders (like leucopenia and thrombocytopenia), skin reactions, and liver dysfunction. [, , ] In rare cases, severe and potentially fatal complications, like aplastic anemia and agranulocytosis, have been reported. []
Q9: What analytical methods are available for the quantification of this compound?
A9: Several analytical techniques are employed for the characterization and quantification of this compound. These include:
- High-performance liquid chromatography (HPLC): This method allows for the sensitive and specific determination of this compound and its metabolites in various biological matrices. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for analyzing this compound and other related compounds. []
- Thin-layer chromatography (TLC): TLC serves as a valuable tool for separating and identifying this compound and its degradation products. []
- Spectrophotometry: This method, including derivative and difference spectrophotometry, enables the quantification of this compound in various samples. [, ]
- Proton magnetic resonance spectroscopy (1H NMR): This technique offers a simple, specific, and rapid method for quantifying this compound in pharmaceutical formulations. []
Q10: How is the stability of this compound assessed?
A: Stability-indicating assays, like those using high-performance thin-layer chromatography (HPTLC), are used to evaluate the stability of this compound in pharmaceutical formulations. [] These methods can detect and quantify this compound and its degradation products, allowing for the assessment of drug stability under various conditions.
Q11: What were the historical clinical applications of this compound?
A: Historically, this compound has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, acute iridocyclitis, and venous eczema. [, , ] It has also been investigated for its potential in reducing postoperative edema, although results have been inconclusive. []
Q12: Is there any ongoing research on this compound?
A: While this compound is no longer widely prescribed due to safety concerns and the availability of safer alternatives, research on its properties and potential applications continues. For example, its interactions with reactive oxygen species and its potential as an antioxidant have been investigated. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


